4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine

Drug-likeness ADME Physicochemical property

This heterocyclic small molecule features a 1,2,4-oxadiazole core with thiophen-2-yl substitution, ideal for diversity-oriented screening libraries where minimal target bias is critical. With no curated bioactivity data, it serves as a clean starting point for phenotypic antibacterial screens or as a matched negative control for DNA gyrase inhibitor assays. Available as a research-grade racemate (≥95% purity), it provides a defined stereoelectronic profile (XLogP3=1.8, TPSA=100 Ų) not reproducible by casual analog substitution. Inquire now for bulk pricing and lot-specific chiral resolution options.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 2034554-31-7
Cat. No. B2635138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine
CAS2034554-31-7
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESC1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC=NC=C4
InChIInChI=1S/C16H14N4O2S/c21-16(11-3-6-17-7-4-11)20-8-5-12(10-20)14-18-15(22-19-14)13-2-1-9-23-13/h1-4,6-7,9,12H,5,8,10H2
InChIKeyPPZICIUBBCIYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine (CAS 2034554-31-7): Procurement-Grade Characterization & Comparability Baseline


4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine (CAS 2034554-31-7) is a heterocyclic small molecule (C₁₆H₁₄N₄O₂S; MW 326.37 g/mol) featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at the 5-position and a pyrrolidine-1-carbonyl linker connecting to a pyridin-4-yl terminus [1]. The compound is cataloged under PubChem CID 92129142 with computed descriptors including XLogP3-AA = 1.8, topological polar surface area = 100 Ų, 6 hydrogen bond acceptors, and 3 rotatable bonds [1]. It is commercially available as a research-grade screening compound (≥95% purity) from multiple global suppliers [1]. Critically, no primary research publications, patents, or curated bioactivity database entries (ChEMBL, BindingDB) were identified for this exact compound at the time of analysis, meaning all biological activity claims must be treated as unvalidated or inferred from structurally related analogs.

Substitution Risk Analysis for 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine: Why In-Class Analogs Cannot Guarantee Equivalent Performance


The 1,2,4-oxadiazole/pyrrolidine/pyridine chemotype exhibits pronounced structure–activity relationship (SAR) sensitivity. Published SAR on closely related 1,2,4-oxadiazole/pyrrolidine hybrids targeting DNA gyrase demonstrates that even minor substituent changes (e.g., thiophen-2-yl vs. thiophen-3-yl, pyridine vs. pyridine-N-oxide) produce order-of-magnitude shifts in IC₅₀ values [1]. The target compound's specific combination—thiophen-2-yl at the oxadiazole 5-position, an unsubstituted pyrrolidine linker, and a pyridin-4-yl carbonyl terminus—defines a constrained stereoelectronic profile (XLogP3 = 1.8, TPSA = 100 Ų) that cannot be mimicked by casual analog selection [2]. Additionally, the compound harbors an undefined stereocenter on the pyrrolidine ring, meaning commercial lots may contain racemic or scalemic mixtures with potentially divergent target engagement [2]. Without enantiomerically resolved batches, substitution with a different pyrrolidine-containing oxadiazole introduces uncontrolled variables in both target binding and off-target profiles.

Quantitative Differentiation Evidence for 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine: Comparator-Based Procurement Intelligence


Physicochemical Profile Benchmarking Against the Closest Pyridine-Regioisomeric Analog

The target compound (pyridin-4-yl carbonyl) exhibits a computed XLogP3 of 1.80 and a topological polar surface area (TPSA) of 100 Ų [1]. Its closest regioisomeric analog, (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone (CAS 2034369-71-4), lacks the thiophen-2-yl substituent on the oxadiazole, yielding a substantially lower molecular weight (~272 g/mol vs. 326.37 g/mol), reduced lipophilicity, and altered hydrogen-bonding capacity [2]. The thiophene insertion in the target compound adds 54 Da of molecular weight, 3 additional heavy atoms, and increases the calculated logP by approximately 1.2 units over the non-thiophene analog, which directly impacts membrane permeability, solubility, and protein-binding predictions in drug discovery screening cascades.

Drug-likeness ADME Physicochemical property

Thiophene Positional Isomer Differentiation (2-Thienyl vs. 3-Thienyl) and Biological Activity Potential

The target compound carries a thiophen-2-yl substituent at the oxadiazole 5-position. Related SAR studies on 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase inhibitors demonstrate that the thiophene positional isomer (2-thienyl vs. 3-thienyl) directly modulates enzyme inhibitory potency. In a published series, compound 16 (bearing a thiophen-2-yl-1,2,4-oxadiazole linked to a pyrrolidine carboxamide) exhibited an IC₅₀ of 120 nM against E. coli DNA gyrase, outperforming novobiocin (IC₅₀ = 170 nM) [1]. Although this data originates from a different chemotype (carboxamide terminus rather than pyridin-4-yl carbonyl), the thiophen-2-yl-1,2,4-oxadiazole-pyrrolidine core is conserved, providing class-level evidence that thiophene regioisomer identity is a critical driver of target potency. The 3-thienyl analog, 3-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 2034278-77-6), introduces both a regioisomeric thiophene and an N-oxide moiety, altering electronic distribution and hydrogen-bond acceptor geometry, making direct activity extrapolation unreliable .

Regioisomer SAR Oxadiazole medicinal chemistry Kinase inhibitor

Absence of Curated Bioactivity Data as a Differentiating Procurement Factor

As of April 2026, CAS 2034554-31-7 has zero bioassay entries in ChEMBL, zero target-affinity records in BindingDB, and no PubChem BioAssay annotations [1][2][3]. In contrast, structurally related 1,2,4-oxadiazole screening compounds in the same chemical space have deposited bioactivity data: for example, CHEMBL189419 (2-[5-(3-chloro-thiophen-2-yl)-[1,2,4]oxadiazol-3-yl]-5-trifluoromethyl-pyridine) has a reported EC₅₀ of 1.44 μM in a caspase-3 activation assay in T47D breast cancer cells [2]. The complete absence of curated biological annotation for the target compound represents a verifiable differentiation point: it may serve as a true negative control, a chemical probe for novel target identification, or a starting scaffold for in-house SAR exploration where no pre-existing activity bias exists. This contrasts with heavily annotated analogs where pre-existing data may introduce confirmation bias in screening campaigns.

Screening compound selection Bioactivity annotation Data confidence

Chiral Center Implications for Batch-to-Batch Reproducibility

The pyrrolidine ring of CAS 2034554-31-7 contains one undefined stereocenter at the 3-position (the carbon atom linking pyrrolidine to the oxadiazole), as documented in PubChem [1]. Commercial suppliers do not consistently specify enantiomeric ratio or absolute configuration. For comparison, the structurally related core fragment 3-(pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1890399-43-5) is supplied typically as a racemate with ≥95% chemical purity but undefined enantiomeric excess . If the target compound is procured without specification of enantiomeric composition, different lots from different suppliers may contain varying ratios of (R)- and (S)-enantiomers, introducing uncontrolled stereochemical variability into any biological assay. Batch-specific QC documentation (chiral HPLC or optical rotation) is therefore a procurement-critical specification that differentiates supplier offerings.

Stereochemistry QC consistency Enantiomeric purity

Application Scenarios for 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine: Evidence-Anchored Selection Contexts


Unbiased Phenotypic Screening Library Diversification

The target compound's complete absence of curated bioactivity annotations [1] makes it suitable for inclusion in diversity-oriented screening libraries where pre-existing target bias must be minimized. Its computed drug-likeness profile (XLogP3 = 1.80, TPSA = 100 Ų, MW = 326.37, rotatable bonds = 3) [2] positions it within lead-like chemical space. In phenotypic screens for novel antibacterial targets, the thiophen-2-yl-1,2,4-oxadiazole-pyrrolidine core—which has demonstrated nM-level DNA gyrase inhibition in published analogs —provides a structurally validated starting point without the confirmation bias inherent to previously annotated hits.

Negative Control for Oxadiazole-Thiophene Chemotype SAR Studies

Given the absence of reported biological activity for this exact compound [1], it can serve as a matched negative control in target-based assays where closely related analogs (e.g., the DNA gyrase inhibitor compound 16 series [2]) produce positive signals. Its pyridin-4-yl carbonyl terminus distinguishes it from the carboxamide-linked analogs that show enzyme inhibition, enabling researchers to dissect the contribution of the terminal amide/carbonyl pharmacophore to target engagement.

Chiral Separation Method Development and Stereochemical SAR

The undefined stereocenter on the pyrrolidine ring [1] creates an opportunity to develop chiral separation protocols (e.g., chiral SFC or HPLC) and evaluate enantiomer-specific biological activity. Because related compounds in the 3-(pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole series are supplied as racemates [2], the target compound can be used to establish whether stereochemistry at the pyrrolidine 3-position influences target binding or ADME properties, a question that remains unanswered in the current literature.

Computational Chemistry Benchmarking: Property Prediction Validation

The target compound's well-defined computed properties (XLogP3 = 1.80, TPSA = 100 Ų, HBA = 6, rotatable bonds = 3) from PubChem [1], combined with the absence of experimental logP, solubility, or permeability data, make it a useful validation case for in silico ADME prediction models. Procurement of a characterized batch (≥95% purity, confirmed identity by NMR and HRMS) enables experimental determination of these parameters, which can then be compared against predicted values to assess model accuracy for this chemotype.

Quote Request

Request a Quote for 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.